molecular formula C9H12N2O2 B8787584 3-(2-Hydroxyphenyl)-1,1-dimethylurea CAS No. 83898-17-3

3-(2-Hydroxyphenyl)-1,1-dimethylurea

Cat. No.: B8787584
CAS No.: 83898-17-3
M. Wt: 180.20 g/mol
InChI Key: VYKYSTWKUAETPR-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups on the nitrogen atom and a hydroxyphenyl substituent at the 2-position of the aromatic ring. These compounds are primarily studied for their herbicidal activity, environmental behavior, and roles in photosynthesis inhibition .

Properties

CAS No.

83898-17-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1,1-dimethylurea

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-5-3-4-6-8(7)12/h3-6,12H,1-2H3,(H,10,13)

InChI Key

VYKYSTWKUAETPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations

Substituents on the phenyl ring significantly influence the physicochemical and biological properties of 1,1-dimethylurea derivatives. Key structural analogs include:

  • Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : 3,4-dichloro substitution enhances hydrophobicity and electron transport inhibition .
  • Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) : Single 4-chloro substitution reduces potency compared to diuron .
  • Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) : Methyl and chloro groups improve soil adsorption and selectivity .
Table 1: Structural Comparison
Compound Substituent(s) Key Structural Features
3-(2-Hydroxyphenyl)-1,1-dimethylurea 2-OH Polar hydroxyl group at meta position
Diuron 3,4-diCl Electron-withdrawing chlorines enhance activity
Monuron 4-Cl Less steric hindrance than diuron
Chlorotoluron 3-Cl, 4-CH3 Methyl group improves soil binding
Hydroxyfenuron 3-Cl, 4-OH Hydroxyl group may facilitate degradation
Herbicidal Efficacy
  • Diuron : Broad-spectrum herbicide with high persistence in soil (half-life >90 days) .
  • Monuron : Moderate efficacy, faster degradation due to single chlorine .
  • Chlorotoluron : Selective pre-emergent herbicide with reduced phytotoxicity in cereals .

The hydroxyl group in this compound may lower herbicidal potency but improve biodegradability, as seen in hydroxyfenuron, a diuron metabolite .

Physicochemical Properties

Solubility and Log P
  • Diuron : Log P = 2.8, solubility = 42 mg/L in water .
  • Monuron : Log P = 1.9, solubility = 230 mg/L .
  • Chlorotoluron : Log P = 2.5, solubility = 74 mg/L .

The hydroxyl group in this compound is expected to increase water solubility (e.g., hydroxyfenuron’s solubility >500 mg/L) but reduce soil adsorption compared to chlorinated analogs .

Table 2: Property Comparison
Compound Log P Water Solubility (mg/L) Soil Adsorption (Koc)
Diuron 2.8 42 480–580
Monuron 1.9 230 100–150
Chlorotoluron 2.5 74 200–300
This compound (predicted) ~1.5 >300 <100

Environmental and Industrial Relevance

Environmental Fate

Chlorinated derivatives like diuron exhibit high persistence and mobility, leading to groundwater contamination. In contrast, hydroxylated analogs like hydroxyfenuron and this compound are more polar, favoring faster microbial degradation and reduced environmental impact .

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